2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acet amide
Description
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-chlorophenyl group. The compound’s design leverages the pharmacophoric features of 1,2,4-triazoles, known for their diverse pharmacological profiles, including acetylcholinesterase (AChE) inhibition and cyclooxygenase-2 (COX-2) modulation .
Properties
Molecular Formula |
C17H16ClN5O2S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-14-7-2-4-11(8-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-3-5-12(18)9-13/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
MKECPALLVFFQTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acet amide typically involves a multi-step process. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The subsequent steps involve the introduction of the methoxyphenyl and chlorophenyl groups through substitution reactions. The final step usually includes the acetylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acet amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenation and alkylation reactions can introduce different substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation often involves alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acet amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acet amide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting microbial growth and modulating enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazol-3-ylthio acetamides, where variations in substituents significantly influence bioactivity. Key structural analogs and their comparative data are summarized below:
Key Observations
Substituent Position and Electronic Effects :
- The 3-methoxyphenyl group on the triazole in the target compound introduces electron-donating methoxy substituents, which may enhance solubility and hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., 2-chlorophenyl in ).
- Pyridyl substituents (e.g., AS111 and AS112) demonstrate enhanced anti-inflammatory activity, likely due to improved hydrophobic interactions with COX-2’s active site .
Acetamide Substitution: The 3-chlorophenyl group on the acetamide nitrogen is critical for target engagement.
Biological Activity :
- Silva et al. (2020) reported that triazolylthio acetamides with 3-chlorophenyl on the triazole and aryl groups on the acetamide exhibit moderate to strong AChE/BChE inhibition (IC₅₀ 5.41–43.94 µM) . The target compound’s 3-methoxyphenyl substitution may alter this profile due to differences in electron distribution.
- AS112, with a 2-pyridyl group, forms 12 hydrophobic interactions with COX-2, suggesting that heteroaromatic substituents enhance anti-inflammatory efficacy compared to purely phenyl-based analogs .
Biological Activity
The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.88 g/mol. The structure features a triazole ring, a methoxyphenyl group, and a chlorophenyl substituent which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN5O2S |
| Molecular Weight | 393.88 g/mol |
| IUPAC Name | 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole moiety plays a significant role in binding to these targets, potentially inhibiting their activity.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit various metabolic enzymes, which can be beneficial in treating conditions like cancer and inflammation.
- Antioxidant Activity : It exhibits antioxidant properties that help in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. A study highlighted that similar triazole compounds showed IC50 values in the low micromolar range against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | A431 (skin cancer) | 1.61 |
| Triazole Derivative B | Jurkat (leukemia) | 1.98 |
These findings suggest that the structural features of triazoles are crucial for their cytotoxic effects.
Neuroprotective Effects
The compound's ability to inhibit acetylcholinesterase (AChE) has been investigated, showing potential for treating Alzheimer's disease. Compounds with similar structures have demonstrated effective inhibition of AChE:
| Compound | AChE Inhibition (%) |
|---|---|
| Triazole Derivative A | 85% |
| Triazole Derivative B | 78% |
Case Studies
- Case Study on Anticancer Activity : A study involving a series of triazole derivatives showed that compounds with methoxy groups significantly enhanced anticancer activity compared to their non-methoxylated counterparts.
- Neuroprotective Study : In vitro studies indicated that the presence of the triazole ring in certain compounds improved neuroprotective effects against oxidative stress-induced neuronal cell death.
Comparison with Similar Compounds
The biological activity of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide can be compared with other triazole derivatives:
| Compound | Anticancer Activity | AChE Inhibition |
|---|---|---|
| Compound A (Similar Structure) | Moderate | Low |
| Compound B (Different Substituents) | High | Moderate |
| This Compound | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
